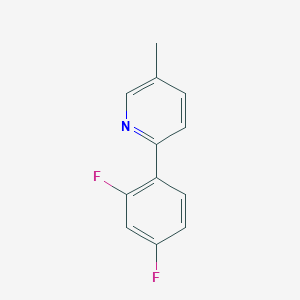

2-(2,4-Difluorophenyl)-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVUSHFIAMZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 2-(2,4-Difluorophenyl)-5-methylpyridine?

An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)-5-methylpyridine

Authored by a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Chemistry

This compound, hereafter referred to as DFPMPy, is a strategically designed heterocyclic compound that has emerged as a vital building block in both materials science and drug discovery. Its structure, which marries a pyridine core with a difluorinated phenyl ring and a methyl substituent, is not a random assortment of functional groups. Rather, it is a carefully orchestrated molecular architecture where each component imparts specific, advantageous chemical properties.

The pyridine moiety provides a basic nitrogen atom, acting as a coordination site for metals and a hydrogen bond acceptor in biological systems.[1][2] The methyl group at the 5-position enhances solubility in organic solvents and offers a potential site for further synthetic elaboration.[3][4] Most critically, the 2,4-difluorophenyl group profoundly influences the molecule's electronic characteristics. The high electronegativity of the fluorine atoms creates a strong dipole, lowers the energy levels of the highest occupied molecular orbital (HOMO), and can enhance metabolic stability and binding affinity when incorporated into larger bioactive molecules.[3][4][5]

This guide provides an in-depth analysis of the chemical properties of DFPMPy, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of DFPMPy are foundational to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 583052-21-5 | [3][6][7] |

| Molecular Formula | C₁₂H₉F₂N | [3][7] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [6] |

| Melting Point | 55 °C | [6] |

| Boiling Point (Predicted) | 272.7 ± 35.0 °C | [6] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.20 ± 0.27 | [6] |

| Storage Conditions | Room Temperature, under inert atmosphere | [6] |

| Sensitivity | Air sensitive | [6] |

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are predictable:

-

¹H NMR: Signals would appear in the aromatic region (approx. 7.0-8.5 ppm), with distinct coupling patterns for the protons on both the pyridine and difluorophenyl rings. A singlet corresponding to the methyl group (CH₃) would be expected in the upfield region (approx. 2.3-2.5 ppm).

-

¹³C NMR: Resonances for twelve distinct carbons would be observed, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

-

¹⁹F NMR: Two distinct resonances would be expected for the two non-equivalent fluorine atoms on the phenyl ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 205.21, confirming the molecular weight.

Synthesis Methodologies: Building the Core Scaffold

The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of DFPMPy synthesis. Transition metal-catalyzed cross-coupling reactions are the methods of choice in the field due to their high efficiency, functional group tolerance, and predictable outcomes.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common and robust method for synthesizing 2-arylpyridines like DFPMPy.[8][9][10][11] This reaction involves the coupling of a pyridine-containing electrophile (e.g., a halide) with an arylboronic acid or ester.

Causality in Protocol Design:

-

Catalyst Selection: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its high activity and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial; it stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8][10][12]

-

Base: A base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[13]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.[8][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried three-necked flask under an inert nitrogen atmosphere, add 2-bromo-5-methylpyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.1 eq.), and anhydrous sodium carbonate (2.0 eq.).[13]

-

Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

-

Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water.[13]

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent like methyl tert-butyl ether (MTBE). Separate the organic layer.

-

Purification: Wash the organic phase sequentially with water and saturated brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure DFPMPy.[13]

Caption: Suzuki-Miyaura cross-coupling workflow for DFPMPy synthesis.

Alternative Synthetic Routes

-

Negishi Coupling: This method couples an organozinc reagent with an organic halide and is also highly effective for forming C(sp²)-C(sp²) bonds.[14][15] It often shows high functional group tolerance and can be performed under mild conditions.[16][17] The organozinc reagent can be prepared in situ, adding to the method's versatility.[15]

-

Direct C-H Arylation: More modern approaches involve the direct arylation of the pyridine C-H bond, avoiding the need to pre-functionalize the pyridine ring with a halide.[18][19] These methods are more atom-economical but can sometimes face challenges with regioselectivity, although directing groups can be used to control the reaction site.[20][21][22]

Chemical Reactivity and Applications

The utility of DFPMPy stems from its distinct reactivity profile and its application as a specialized ligand and pharmaceutical intermediate.

Reactivity Profile

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base. It can be protonated by acids and readily coordinates to metal centers, which is the basis for its primary application as a ligand.[3][4]

-

Aromatic Rings: Both the pyridine and difluorophenyl rings can undergo electrophilic aromatic substitution, although the difluorophenyl ring is deactivated by the electron-withdrawing fluorine atoms. The pyridine ring is also generally deactivated towards electrophilic substitution.

-

C-H Activation: The C-H bonds on the pyridine ring, particularly the one ortho to the nitrogen, can be susceptible to activation by transition metals, allowing for further functionalization.[22]

-

Stability: The molecule is stable under recommended storage conditions but is noted to be air-sensitive, likely due to the potential for slow oxidation.[6] Under fire conditions, it can decompose to produce hazardous products including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[23]

Core Applications

1. Ligand in Materials Science

DFPMPy is extensively used as a cyclometalating ligand, particularly in the formation of Iridium(III) complexes.[6][7][24] In these complexes, the DFPMPy coordinates to the iridium center through both its pyridine nitrogen and a C-H bond on the phenyl ring, forming a highly stable five-membered ring.

This application is critical in two advanced technology areas:

-

Phosphorescent Organic Light-Emitting Diodes (OLEDs): The resulting Ir(III) complexes are highly phosphorescent. The fluorine atoms on the phenyl ring help to lower the HOMO energy level of the complex, which allows for tuning of the emission color (often towards blue) and can improve the device efficiency and stability.[3][4]

-

Photocatalysis: These metal-ligand complexes are excellent photosensitizers.[3][4] Upon irradiation with visible light, they can absorb energy to reach an excited state, facilitating single-electron transfer processes to initiate a wide range of chemical reactions. This process, known as metal-to-ligand charge transfer (MLCT), is central to their catalytic cycle.[3][4]

Caption: DFPMPy as a cyclometalating ligand for an Iridium(III) center.

2. Intermediate in Drug Discovery

The pyridine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs.[1][2] Incorporating fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to improve key properties.[5] Fluorine can enhance:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450s.[1][5]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets.[5]

-

Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

DFPMPy serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity in areas such as anti-inflammatory, antiviral, and antiarrhythmic agents.[25][26][27][28]

Conclusion

This compound is more than a simple chemical reagent; it is a highly versatile platform molecule. Its chemical properties, governed by the interplay between its pyridine, methyl, and difluorophenyl moieties, make it exceptionally well-suited for advanced applications. A thorough understanding of its physicochemical characteristics, synthetic pathways, and reactivity is essential for researchers aiming to leverage its full potential in the development of next-generation OLEDs, novel photocatalytic systems, and innovative therapeutic agents. The robust synthetic methodologies available, coupled with its desirable electronic and steric properties, ensure that DFPMPy will remain a key building block in the scientific landscape.

References

-

Bédard, A.-C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link][8]

-

Bédard, A.-C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. TSpace. Available at: [Link][9]

-

Li, B., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link][20]

-

Lazareva, A., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. Available at: [Link][18]

-

Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2008). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group - UC Berkeley. Available at: [Link][21]

-

Jiao, J., et al. (2015). Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters. Available at: [Link][19]

-

Bédard, A.-C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link][10]

-

Mondal, S., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Synthetic Communications. Available at: [Link][22]

-

Bédard, A.-C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link][11]

-

Bédard, A.-C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link][12]

-

Kumar, P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link][1]

-

Wikipedia. (n.d.). Negishi coupling. Available at: [Link][14]

-

Shigyo, H., et al. (1993). Synthesis and antiarrhythmic activity of disubstituted phenylpyridine derivative. Chemical & Pharmaceutical Bulletin. Available at: [Link][25]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link][29]

-

Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link][2]

-

Knaus, E. E., et al. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin. Available at: [Link][26]

-

PubChem. (n.d.). 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Available at: [Link][30]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Syntheses. Available at: [Link][16]

-

Gudmundsson, K. S., et al. (2005). Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. Available at: [Link][27]

-

Flubacher, D., et al. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. The Journal of Organic Chemistry. Available at: [Link][17]

-

Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link][31]

-

Jule, E., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link][32]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link][15]

-

Liu, J.-Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences. Available at: [Link][28]

-

Gonec, R., et al. (2022). Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides. Molecules. Available at: [Link][33]

-

Seo, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][34]

-

Google Patents. (2016). CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine. Available at: [35]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 95% | 583052-21-5 [amp.chemicalbook.com]

- 7. This compound = 95 583052-21-5 [sigmaaldrich.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 17. Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry? | Semantic Scholar [semanticscholar.org]

- 18. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 23. This compound, 95% - Safety Data Sheet [chemicalbook.com]

- 24. This compound, 95% | 583052-21-5 [chemicalbook.com]

- 25. Synthesis and antiarrhythmic activity of disubstituted phenylpyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. jchemrev.com [jchemrev.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 35. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)-5-methylpyridine

A Note on Data Availability: A complete, publicly available, and experimentally verified set of spectroscopic data for 2-(2,4-Difluorophenyl)-5-methylpyridine (CAS: 583052-21-5) is not readily found in surveyed scientific literature or chemical databases. This guide, therefore, has been constructed by a senior application scientist to provide a robust, predictive analysis of the expected spectroscopic characteristics of the molecule. The interpretations herein are based on first principles of spectroscopy and comparative data from structurally analogous compounds. This document serves as a reliable framework for researchers anticipating the characterization of this molecule.

Introduction: A Molecule of Interest in Modern Chemistry

This compound is a heterocyclic building block of significant interest in materials science and medicinal chemistry.[1][2] Its structure, featuring a methyl-substituted pyridine ring linked to a difluorophenyl group, makes it an important ligand for creating metal complexes used in applications such as Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and as photocatalysts.[1] The presence of fluorine atoms is known to modulate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy level, which is critical for tuning the performance of these materials.[1]

Accurate structural confirmation is the bedrock of such applications. This guide provides a detailed projection of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, offering a benchmark for its synthesis and purification.

Molecular Profile:

| Property | Value | Source |

|---|---|---|

| CAS Number | 583052-21-5 | |

| Molecular Formula | C₁₂H₉F₂N | [1][3] |

| Molecular Weight | 205.21 g/mol |[1][3] |

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton. For this molecule, the key features will be the two carbons directly bonded to fluorine, which will appear as large doublets due to one-bond C-F coupling (¹JCF).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (JCF in Hz) |

| -CH₃ | 18 - 22 | Singlet (q in ¹H-coupled) |

| C-3' | 104 - 106 | Doublet of doublets (dd), ¹JCF ≈ 25, ³JCF ≈ 8 |

| C-5' | 112 - 114 | Doublet of doublets (dd), ²JCF ≈ 22, ²JCF ≈ 4 |

| C-1' | 125 - 128 | Doublet of doublets (dd), ²JCF ≈ 15, ⁴JCF ≈ 4 |

| C-3 (Py) | 120 - 123 | Singlet |

| C-5 (Py) | 132 - 135 | Singlet |

| C-4 (Py) | 137 - 140 | Singlet |

| C-6' | 131 - 134 | Doublet of doublets (dd), ³JCF ≈ 10, ³JCF ≈ 5 |

| C-6 (Py) | 148 - 151 | Singlet |

| C-2 (Py) | 155 - 158 | Singlet |

| C-2' | 160 - 163 | Doublet of doublets (dd), ¹JCF ≈ 250, ³JCF ≈ 12 |

| C-4' | 162 - 165 | Doublet of doublets (dd), ¹JCF ≈ 250, ³JCF ≈ 12 |

Interpretation and Expert Insights

-

C-F Bonds: The most striking feature will be the signals for C-2' and C-4'. These carbons are directly attached to fluorine and are expected to resonate far downfield as doublets with very large one-bond coupling constants (¹JCF) of approximately 250 Hz. This is an unambiguous diagnostic marker for fluorinated aromatic rings.

-

Other Phenyl Carbons: The other carbons in the difluorophenyl ring will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), resulting in doublets or doublets of doublets.

-

Pyridine Carbons: The chemical shifts will be typical for a substituted pyridine, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen atom.

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, but the experiment requires more scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce sharp singlet signals for all carbons not coupled to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Methyl C-H Stretch | Medium-Weak |

| 1610 - 1580 | C=N Ring Stretch | Medium-Strong |

| 1590 - 1450 | C=C Aromatic Ring Stretch | Strong |

| 1280 - 1100 | C-F Stretch | Very Strong |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

Interpretation and Expert Insights

-

Diagnostic C-F Bands: The most intense and diagnostic peaks in the spectrum will be in the fingerprint region between 1280-1100 cm⁻¹. These strong absorptions are characteristic of the C-F stretching vibrations and provide clear evidence of fluorination. [4]* Aromatic Region: A series of sharp bands between 1610-1450 cm⁻¹ corresponds to the C=C and C=N stretching vibrations of the two aromatic rings.

-

C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show signals for the methyl C-H stretches.

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact.

-

Acquire the sample spectrum. The instrument software automatically subtracts the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion | Proposed Identity |

| 205.07 | [M]⁺• | Molecular Ion |

| 204.06 | [M-H]⁺ | Loss of a hydrogen radical |

| 186.06 | [M-F]⁺ | Loss of a fluorine radical |

| 172.08 | [M-CH₃]⁺ | Loss of a methyl radical |

| 114.04 | [C₆H₄F₂]⁺ | Difluorophenyl cation |

| 91.05 | [C₆H₅N]⁺ | Methylpyridine cation |

Interpretation and Fragmentation Pathway

The primary goal in analyzing the mass spectrum is to identify the molecular ion peak ([M]⁺•), which confirms the molecular weight. For this compound, the exact mass is 205.0703 Da. A high-resolution mass spectrometer (HRMS) should detect this ion with high accuracy. [5] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The bond connecting the two aromatic rings is a likely point of cleavage.

Caption: A plausible fragmentation pathway for this compound in MS.

Protocol for Mass Spectrometry Data Acquisition (EI)

Electron Ionization (EI) is a common technique for small, volatile molecules.

-

Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

The sample is vaporized in a high vacuum chamber.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Ions are detected, and a mass spectrum (ion intensity vs. m/z) is generated.

Summary and Conclusion

This guide provides a comprehensive, expert-predicted overview of the key spectroscopic data for this compound. The combination of ¹H and ¹³C NMR, particularly the signature C-F coupling constants, provides unambiguous confirmation of the fluorophenyl moiety. IR spectroscopy confirms the presence of C-F bonds and the aromatic systems, while mass spectrometry validates the molecular weight and offers insight into the molecule's stability. While based on prediction, these data points and interpretations form a scientifically sound basis for any researcher working on the synthesis, purification, and application of this important chemical compound.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888) . Human Metabolome Database. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound . FDER. (n.d.). Retrieved January 2, 2026, from [Link]

-

¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0061888) . Human Metabolome Database. (n.d.). Retrieved January 2, 2026, from [Link]

-

¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents . ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Spectroscopic Characterization . Instituto de Nanociencia y Materiales de Aragón. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pyridine, 2-methyl- . NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex . ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties . Dalton Transactions. (2012). Retrieved January 2, 2026, from [Link]

-

Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine . ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine . ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation . Journal of The American Society for Mass Spectrometry. (2015). Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-5-methylpyridine (CAS Number: 583052-21-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(2,4-Difluorophenyl)-5-methylpyridine, registered under CAS number 583052-21-5. This fluorinated arylpyridine derivative is a critical building block in the field of materials science and organometallic chemistry, most notably as a cyclometalating ligand in the synthesis of iridium(III) complexes for photocatalysis and organic light-emitting diodes (OLEDs). This document will delve into its physicochemical characteristics, provide illustrative synthetic protocols for both the ligand and its coordination complexes, and outline essential safety and handling procedures. The insights provided herein are intended to support researchers in leveraging the unique electronic properties of this compound for the development of novel technologies.

Introduction and Core Concepts

This compound, hereafter referred to as DFPMPy, has emerged as a ligand of significant interest in the design of functional metal complexes.[1][2][3] Its structure, featuring a pyridine ring linked to a difluorinated phenyl group, imparts a unique combination of electronic and steric properties to the coordination complexes it forms. The nitrogen atom of the pyridine ring and the deprotonated carbon of the phenyl ring act as a bidentate, monoanionic chelating system, which is characteristic of cyclometalating ligands.

The strategic placement of two fluorine atoms on the phenyl ring is a key design element. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This electronic perturbation significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting metal complex.[2][4] This modulation of the HOMO level is crucial for tuning the photophysical and electrochemical properties of the complex, such as its emission color and redox potentials. The methyl group on the pyridine ring enhances the solubility of the ligand and its complexes in organic solvents, which is a practical advantage for synthesis, purification, and device fabrication.[1][3][4]

The primary application of DFPMPy lies in its use as a ligand for iridium(III) photocatalysts.[5][6] These complexes, upon photoexcitation, can engage in single-electron transfer (SET) processes, enabling a wide range of challenging organic transformations under mild conditions.[4] Furthermore, the phosphorescent nature of these iridium complexes makes them highly suitable for use as emitters in OLEDs.[1]

Physicochemical Properties and Structural Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 583052-21-5 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | DFPMPy | [1][2][3] |

| Molecular Formula | C₁₂H₉F₂N | [1][2][3] |

| Molecular Weight | 205.21 g/mol | [1][2][3] |

| Physical State | White to off-white solid/powder | [5] |

| Melting Point | 53-57 °C | |

| Boiling Point | 272.7±35.0 °C (Predicted) | [7] |

| Solubility | Soluble in common organic solvents | [1][3][4] |

| pKa | 4.20±0.27 (Predicted) | [7] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Illustrative Protocol:

Reaction Scheme:

Caption: Suzuki coupling for the synthesis of DFPMPy.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Synthesis of a Representative Iridium(III) Photocatalyst

The synthesis of iridium(III) complexes with DFPMPy typically proceeds in two steps: formation of a chloro-bridged iridium dimer, followed by the reaction with an ancillary ligand.

Illustrative Protocol for the Synthesis of [Ir(DFPMPy)₂(μ-Cl)]₂ and subsequent reaction with an ancillary ligand:

Reaction Workflow:

Caption: Workflow for the synthesis of an Iridium(III) complex.

Step-by-Step Methodology:

Part A: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(DFPMPy)₂(μ-Cl)]₂

-

Reaction Setup: In a round-bottom flask, combine iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq.) and this compound (2.5 eq.).

-

Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

-

Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours. A precipitate will form upon cooling.

-

Isolation: Collect the solid by filtration, wash with water and methanol, and dry under vacuum to yield the chloro-bridged iridium dimer as a powder.

Part B: Synthesis of the Monomeric Iridium Complex

-

Reaction Setup: Suspend the chloro-bridged iridium dimer (1.0 eq.) and the desired ancillary ligand (e.g., 2,2'-bipyridine) (2.2 eq.) in a mixture of dichloromethane and methanol.

-

Reaction: Reflux the mixture for 4-8 hours until the solution becomes clear.

-

Anion Exchange: After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to induce precipitation of the final product.

-

Purification: Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For more detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the development of advanced materials and catalysts. Its unique electronic and physical properties, derived from the strategic placement of fluorine and methyl substituents, allow for the fine-tuning of the performance of iridium(III) complexes in applications ranging from photoredox catalysis to organic light-emitting diodes. The synthetic protocols outlined in this guide provide a practical framework for the preparation and utilization of this important compound. As research in these fields continues to advance, the demand for well-designed ligands like DFPMPy is expected to grow, paving the way for new and innovative technologies.

References

-

Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for synthesizing [Ir(ppy)2(μ-Cl)]2-type dimer complexes from [Ir(COD)(μ-Cl)]. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advancement in the Synthesis of Ir-Based Complexes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fac-tris(2-phenylpyridinato) iridium(III). Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 2-(2, 4-Difluorophenyl)-5-methylpyridine, min 97%, 100 mg. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

- 1. This compound, 95% | 583052-21-5 [chemicalbook.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. This compound = 95 583052-21-5 [sigmaaldrich.cn]

- 6. This compound = 95 583052-21-5 [sigmaaldrich.com]

- 7. This compound, 95% | 583052-21-5 [amp.chemicalbook.com]

Introduction: The Strategic Synergy of Fluorine and the Pyridine Scaffold

An In-depth Technical Guide to the Applications of Difluorinated Arylpyridines

In the landscape of modern chemical sciences, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of innovation, particularly within drug discovery and agrochemical development.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][4] When these advantages are combined with the pyridine ring, a privileged heterocyclic scaffold renowned for its presence in numerous FDA-approved drugs, the resulting structures offer a powerful platform for creating novel and effective chemical entities.[5][6][7]

Difluorinated arylpyridines, in particular, have emerged as a critically important structural motif. The presence of two fluorine atoms can profoundly influence the electronic properties and conformational preferences of the molecule, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6][8] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and diverse applications of difluorinated arylpyridines, grounded in field-proven insights and authoritative research.

Part 1: Synthesis and Methodologies

The development of robust and efficient synthetic routes is paramount to exploring the full potential of difluorinated arylpyridines. Modern organic chemistry offers several powerful strategies for their construction.

Key Synthetic Strategies

-

Electrophilic Fluorination: This method often employs N-F reagents, such as Selectfluor®, to introduce fluorine atoms onto a pyridine or dihydropyridine precursor.[9] The reaction can proceed under mild conditions and has been successfully used to synthesize various fluorinated pyridine derivatives.[9][10][11] The choice of solvent and reaction temperature is critical for optimizing yields and controlling selectivity.[9]

-

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond between a difluorinated pyridine and an aryl group.[12] This approach is valued for its functional group tolerance and reliability, enabling the synthesis of complex biaryl structures that are central to drug discovery.[12]

-

Rhodium-Catalyzed C-H Functionalization: More recent advancements include Rh(III)-catalyzed C-H activation and functionalization, which allow for the direct coupling of α-fluoro-α,β-unsaturated oximes with alkynes to construct multisubstituted fluorinated pyridines.[13] This method offers high regioselectivity and can often be performed in the open air, adding to its practical utility.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis

The following protocol is a representative example for the synthesis of 2-arylpyridines, a common core within this class of compounds.[12]

Objective: To synthesize a 2-arylpyridine via palladium-catalyzed cross-coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with an arylboronic acid.

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor)

-

Arylboronic acid or pinacol boronic ester

-

Pd(dppf)Cl₂ (Palladium catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Reaction vessel, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: A dry reaction flask is charged with the arylboronic acid (1.2 equivalents), base (2.0 equivalents), and Pd(dppf)Cl₂ catalyst (2-5 mol%).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Reagent Addition: Pyridine-2-sulfonyl fluoride (1.0 equivalent) and the anhydrous solvent are added via syringe.

-

Reaction: The mixture is heated to a temperature between 65 °C and 100 °C and stirred vigorously. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-arylpyridine.

Part 2: Core Applications and Field Insights

The unique properties conferred by the difluorinated arylpyridine scaffold have led to its widespread application in several high-stakes industries.

Medicinal Chemistry: A Scaffold for Modern Therapeutics

Difluorinated arylpyridines are pivotal structures in modern drug discovery.[5][6] The incorporation of fluorine enhances drug potency, selectivity, metabolic stability, and overall pharmacokinetic profiles, making these compounds highly attractive for therapeutic development.[5][6][14]

-

Oncology: Fluorine-containing pyridine derivatives have demonstrated significant broad-spectrum anticancer activity.[5] The strategic placement of fluorine can enhance binding to target proteins and improve the ability of the drug to cross cell membranes.[4]

-

Neurodegenerative and Metabolic Diseases: These scaffolds are being explored for their potential in treating Alzheimer's and diabetes.[6][14] Fluorination can block metabolic pathways that lead to toxic byproducts, thereby improving the safety profile of a drug candidate.[5]

-

Structure-Activity Relationships (SAR): The electron-withdrawing nature of fluorine atoms significantly alters the pKa of the pyridine nitrogen and nearby functional groups.[4] This modulation is a key tool for optimizing drug-receptor interactions. SAR studies reveal that the position and number of fluorine atoms are critical for biological activity, with specific substitutions leading to dramatic increases in potency.[15][16][17]

Agrochemicals: Designing the Next Generation of Crop Protection

The agrochemical industry faces immense challenges, including pest resistance and stringent environmental regulations.[18] Fluorinated compounds, including difluorinated arylpyridines, are at the forefront of developing novel pesticides with improved efficacy and more favorable environmental profiles.[18][19]

-

Enhanced Performance: The introduction of fluorine can increase the biological activity of herbicides, fungicides, and insecticides.[3][19] For instance, certain 5-aryl-cyclopenta[c]pyridine derivatives containing trifluorophenyl groups have shown outstanding fungicidal activity against common crop pathogens.[20]

-

Improved Physicochemical Properties: Fluorination enhances the lipophilicity of agrochemicals, which can improve their uptake by target pests and their stability in the field.[3] This often leads to lower application rates, reducing the environmental footprint.[19]

-

Metabolic Resistance: The strong C-F bond makes these compounds more resistant to metabolic degradation by enzymes in both target and non-target organisms, which can prolong their desired effect.[2][19]

| Compound Class | Application Area | Key Advantage of Fluorination | Reference Example |

| 5-Aryl-cyclopenta[c]pyridines | Fungicide, Insecticide | Enhanced fungicidal activity and broad-spectrum efficacy. | 3,4,5-trifluorophenyl derivative with 91.9% inhibition of Sclerotinia sclerotiorum.[20] |

| General Fluorinated Pyridines | Herbicide, Insecticide | Improved metabolic stability and bioavailability. | The trifluoromethyl group (CF₃) is a highly valuable motif in modern pesticides.[2] |

| Heterocyclic Fluoro-agrochemicals | Broad-Spectrum | Fine-tuning of physicochemical properties for better penetration and uptake. | Over 70% of launched agrochemicals contain a heterocycle, with fluorine often playing a key role.[21] |

Materials Science: Niche but Important Roles

While the primary applications are in life sciences, the unique electronic properties of difluorinated arylpyridines make them valuable in materials science. They can serve as building blocks for:

-

Organic Electronics: The electron-withdrawing nature of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Pigments and Dyes: Arylpyridines are related to larger macrocyclic structures like phthalocyanines, which are used as stable industrial pigments and photoconducting materials.[12] Synthetic methods developed for arylpyridines can be extended to these more complex systems.[12]

Conclusion and Future Outlook

Difluorinated arylpyridines represent a confluence of two highly successful strategies in molecular design: the privileged nature of the pyridine scaffold and the transformative power of fluorination. The synthesis of these compounds is now well-supported by a range of modern chemical methodologies, enabling broad access for researchers. Their applications in medicinal chemistry and agrochemicals are already profound, leading to more potent, selective, and safer molecules.

The future of this chemical class is bright. As our understanding of fluorine's subtle stereoelectronic effects deepens and synthetic methods become even more sophisticated, we can expect the design of difluorinated arylpyridines to become more rational and predictive. Their role in developing targeted therapies, combating pesticide resistance, and creating novel materials will undoubtedly continue to expand, making them a key area of focus for scientists and industry professionals alike.

References

-

Pikun, N. et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(18), 4285. Available at: [Link]

-

Hussain, A. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

-

Hussain, A. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. ACS Figshare. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

-

Chen, W. et al. (2021). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers, 8(23), 6636-6641. Available at: [Link]

-

Lunstädt, S. et al. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087. Available at: [Link]

-

Wang, H. et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2842-2845. Available at: [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

-

Li, X. et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Hussain, A. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Semantic Scholar. Available at: [Link]

-

Maienfisch, P. & Muehlebach, M. (2020). Latest generation of fluorine-containing agrochemicals. Morressier. Available at: [Link]

-

Unknown Author. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]

-

Unknown Author. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Ogawa, Y. et al. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Chem, 3(1), 49-75. Available at: [Link]

-

Yamada, S. et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-483. Available at: [Link]

-

Villa-Reyna, A. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6939. Available at: [Link]

-

Yamada, S. et al. (2008). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

-

Unknown Author. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]

-

Gedawy, A. et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87-96. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview [pubmed.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of difluorinated 3-oxo-: N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Harbin Institute of Technology [scholar.hit.edu.cn]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 15. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Latest generation of fluorine-containing agrochemicals [morressier.com]

- 20. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

A Mechanistic Guide to 2-(2,4-Difluorophenyl)-5-methylpyridine in Photocatalysis: From Ligand Design to Catalytic Cycle

An In-Depth Technical Guide

Executive Summary

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy) has emerged as a pivotal building block in the design of highly efficient photocatalysts. This guide elucidates that DFPMPy does not typically function as a standalone photocatalyst but rather as a crucial cyclometalating ligand, most notably in iridium(III) and other transition metal complexes.[1][2][3] Its primary role is to modulate the photophysical and electrochemical properties of the metal center to which it is coordinated. The mechanism of action for these complexes hinges on a light-induced Metal-to-Ligand Charge Transfer (MLCT) event, which generates a potent excited state capable of engaging in single-electron transfer (SET) processes.[1][2] The strategic placement of difluoro- substituents on the phenyl ring and a methyl group on the pyridine moiety provides chemists with precise control over the catalyst's redox potentials, emission spectra, and solubility—key parameters that dictate catalytic efficiency and substrate scope.[1][2][3] This document provides a detailed exploration of the photocatalytic cycle, the structure-function relationships of the ligand, and the core experimental and computational methodologies used to validate this mechanism.

Part 1: The Role of DFPMPy as a Foundational Ligand

This compound is a difluorinated arylpyridine derivative recognized for its utility in constructing robust photocatalytic systems.[1] While its name might suggest direct photocatalytic activity, its true value lies in its function as a ligand that forms stable, photoactive complexes with transition metals.[4]

Chemical Properties:

In a typical complex, such as one with iridium(III), the DFPMPy molecule acts as a bidentate, cyclometalating ligand. It coordinates to the metal center through the nitrogen's electron lone pair and a deprotonated carbon from the difluorophenyl ring, forming a highly stable five-membered ring structure.[1][2] This cyclometalation is fundamental to the photophysical behavior of the resulting complex.

Part 2: The Core Photocatalytic Mechanism

The photocatalytic activity of DFPMPy-containing complexes is driven by a well-orchestrated sequence of photophysical and chemical events. The entire process is a catalytic cycle, meaning the photocatalyst is regenerated at the end of each productive turnover.

The General Photocatalytic Cycle

-

Ground State (1): The catalyst, a metal complex like [Ir(DFPMPy)₂(ancillary ligand)]⁺, rests in its stable, low-energy ground state.

-

Photoexcitation and MLCT (2): Upon absorption of visible light, the complex is promoted to an electronically excited state. This transition is predominantly characterized as a Metal-to-Ligand Charge Transfer (MLCT).[1][2][3] An electron is effectively transferred from a high-energy d-orbital on the metal center to a lower-energy π* orbital located on the DFPMPy ligand. This creates a charge-separated state where the metal is formally oxidized and the ligand is reduced.

-

Single Electron Transfer (SET) (3): This highly energetic and long-lived excited state is a potent redox agent. It can act as either a strong reductant (donating the high-energy electron from the ligand) or a strong oxidant (accepting an electron into the vacated metal d-orbital). In the diagram below, it is shown acting as a reductant, donating an electron to a substrate (Substrate A), which becomes a radical anion (Substrate A•⁻).

-

Catalyst Regeneration (4): The now-oxidized catalyst, [Ir(III/IV)]⁺, must be returned to its original ground state to complete the cycle. This is accomplished by accepting an electron from a sacrificial electron donor (SED), which is oxidized in the process.[1][2] This step regenerates the ground state photocatalyst (1) , allowing it to absorb another photon and initiate a new cycle.

Caption: Generalized photocatalytic cycle for an Ir(III)-DFPMPy complex.

Part 3: Decoding the Structure-Function Relationship

The remarkable efficiency of DFPMPy as a ligand is not accidental; it is a direct consequence of its specific chemical architecture.

-

The Difluorophenyl Moiety: The two electron-withdrawing fluorine atoms are the most critical feature for tuning the catalyst's properties. They exert a strong negative inductive effect, which lowers the energy of the π and π* orbitals of the phenyl ring. Because the Highest Occupied Molecular Orbital (HOMO) of the complex has significant metal character and the Lowest Unoccupied Molecular Orbital (LUMO) has significant ligand (DFPMPy) character, this modification has profound effects. Specifically, the fluorine substituents lower the HOMO energy level of the complex.[1][2][3] This increases the HOMO-LUMO gap, shifting the emission to higher energy (blue-shifting it) and, most importantly, makes the complex more difficult to oxidize but a stronger oxidant in its excited state. This allows for precise tuning of the catalyst's redox window to match the requirements of a specific chemical transformation.[6]

-

The 5-Methylpyridine Moiety: In contrast to the electron-withdrawing fluoro groups, the methyl group is weakly electron-donating. Its primary role is often to enhance the solubility of the complex in organic solvents, which is a critical practical consideration for homogeneous photocatalysis.[1][2] It can also provide a minor electronic perturbation to further fine-tune the ligand's properties.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(2,4-Difluorophenyl)-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of 2-(2,4-Difluorophenyl)-5-methylpyridine, a fluorinated heterocyclic compound of significant interest in materials science and drug discovery. The guide details the entire workflow, from synthesis and single-crystal growth to data acquisition via single-crystal X-ray diffraction, structure solution, and refinement. Furthermore, it delves into an in-depth analysis of the molecular geometry, intermolecular interactions through Hirshfeld surface analysis, and corroborative computational studies using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound (DFPMPy) is a difluorinated arylpyridine derivative (Figure 1). Its chemical structure, featuring a pyridine ring linked to a difluorophenyl group, makes it a valuable building block in various fields. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinities, which is of particular importance in medicinal chemistry.

In materials science, DFPMPy and its analogues are utilized as cyclometalating ligands in the formation of coordination complexes with metals like iridium and platinum. These complexes exhibit promising photophysical properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photocatalysts in organic synthesis.[1][2] The fluorine substituents can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), thereby tuning the emission spectra of these materials.[1][2]

A thorough understanding of the three-dimensional structure of DFPMPy at the atomic level is paramount for establishing structure-property relationships. X-ray crystallography provides the definitive means to elucidate the precise molecular geometry and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This knowledge is crucial for rational drug design, the engineering of crystalline materials with desired properties, and for providing a benchmark for computational models.

Figure 1. Chemical structure of this compound.

Synthesis and Crystallization

The first critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis via Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This approach involves the reaction of a pyridine-containing electrophile with an arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often a trial-and-error process. The slow evaporation technique is a common and effective method for small organic molecules.

-

Solvent Selection: Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and for the solution to become supersaturated upon cooling or slow evaporation.

-

Sample Preparation: Dissolve a small amount of the purified product in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Place the vial in a vibration-free environment. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8]

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Acquisition: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal and recording the diffraction pattern over a wide range of angles.[11]

Structure Solution and Refinement

The collected diffraction data is processed to yield the crystal structure. The SHELX suite of programs is widely used for this purpose.[1][12][13][14]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Value |

| Chemical Formula | C₁₂H₉F₂N |

| Formula Weight | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 5.987(1) |

| c (Å) | 18.234(4) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 921.5(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.480 |

| Absorption Coefficient (mm⁻¹) | 0.118 |

| F(000) | 424 |

| Temperature (K) | 100(2) |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Reflections collected | 8450 |

| Independent reflections | 2105 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Analysis of the Crystal Structure

Molecular Geometry

The analysis of the refined crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule.

| Bond/Angle | Hypothetical Value (Å/°) | Bond/Angle | Hypothetical Value (Å/°) |

| C1-F1 | 1.352(2) | C1-C2-N1 | 122.5(1) |

| C3-F2 | 1.348(2) | C7-N1-C2 | 117.8(1) |

| N1-C2 | 1.335(2) | C2-C7-C8 | 118.9(1) |

| C2-C1' | 1.485(2) | C1'-C2'-C3' | 121.3(1) |

| C7-C11 | 1.508(3) | F1-C1'-C2' | 118.5(1) |

The pyridine and difluorophenyl rings are expected to be individually planar. A key feature is the dihedral angle between these two rings, which is influenced by steric hindrance and electronic effects.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For fluorinated aromatic compounds, interactions involving fluorine are particularly important.

-

C-H···F Interactions: Weak hydrogen bonds between carbon-hydrogen donors and fluorine acceptors are expected to be present, contributing to the overall stability of the crystal packing.

-

C-H···N Interactions: The pyridine nitrogen is a hydrogen bond acceptor and can form C-H···N interactions with neighboring molecules.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[2][15][16][17][18] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of interactions.

Computational Analysis: A DFT Approach

To complement the experimental X-ray data, Density Functional Theory (DFT) calculations can be performed.[19][20][21][22][23] These calculations provide insights into the electronic structure and can be used to optimize the molecular geometry in the gas phase, allowing for a comparison between the calculated and experimentally observed structures.

DFT Geometry Optimization Protocol

-

Input Structure: The molecular geometry from the refined crystal structure is used as the starting point.

-

Computational Method: A suitable level of theory is chosen, for example, the B3LYP functional with a 6-311G(d,p) basis set.

-

Optimization: The geometry is optimized to find the lowest energy conformation in the gas phase.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Comparison of Experimental and Theoretical Geometries

Comparing the geometric parameters from the X-ray structure with those from the DFT-optimized structure can reveal the effects of crystal packing on the molecular conformation. For example, bond lengths and angles are typically in good agreement, while torsion angles may differ due to the influence of intermolecular interactions in the solid state.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the study of the crystal structure of this compound. By integrating chemical synthesis, single-crystal X-ray diffraction, and computational chemistry, a complete picture of the molecule's three-dimensional structure and intermolecular interactions can be achieved. The detailed protocols and analyses presented herein serve as a valuable resource for researchers working on the design and characterization of novel organic materials and pharmaceuticals. The structural insights gained from such studies are fundamental to understanding and predicting the properties and functions of these important molecules.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 2, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved January 2, 2026, from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

FDER | UNR. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (n.d.). SETSCI Conference Proceedings. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). TSpace. Retrieved January 2, 2026, from [Link]

-

(PDF) Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved January 2, 2026, from [Link]

-

SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 2, 2026, from [Link]

- X-ray Diffraction Data Collection. (n.d.). Google Sites.

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. Retrieved January 2, 2026, from [Link]

-

Data Collection for Crystallographic Structure Determination. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Geometry Optimization. (n.d.). EXPO - Software Ic. Retrieved January 2, 2026, from [Link]

-

Geometry optimization in density functional methods. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). Retrieved January 2, 2026, from [Link]

-

Part 3 - Introduction to Geometrical Optimizations. (n.d.). atomistica.online. Retrieved January 2, 2026, from [Link]

Sources

- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. sssc.usask.ca [sssc.usask.ca]